molecular formula C15H11FN2OS B2968375 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 321555-35-5

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2968375
CAS No.: 321555-35-5
M. Wt: 286.32
InChI Key: WVSPBJVONYEBHI-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H11FN2OS. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .

Preparation Methods

The synthesis of 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-fluoroaniline with 4-methyl-2-benzothiazolyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Similar in structure but with a different position of the fluorine atom.

    4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

    N-methylbenzamide: Lacks the benzothiazole ring but shares the benzamide structure.

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSPBJVONYEBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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